1,4-Diphenyltriphenylene-2,3-dione
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Overview
Description
1,4-Diphenyltriphenylene-2,3-dione is a complex organic compound known for its unique structure and properties It is characterized by the presence of two phenyl groups attached to a triphenylene core with two ketone functionalities at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyltriphenylene-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diphenylbutadiene with a suitable oxidizing agent can yield the desired compound. The reaction conditions often require the use of solvents like benzene or toluene and catalysts such as palladium or platinum complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyltriphenylene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups or the triphenylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1,4-Diphenyltriphenylene-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,4-Diphenyltriphenylene-2,3-dione involves its interaction with various molecular targets. The compound can engage in π-π stacking interactions due to its aromatic structure, which is crucial for its role in organic electronics. Additionally, its ability to undergo redox reactions makes it a valuable component in catalytic processes and as an electron transport material.
Comparison with Similar Compounds
Similar Compounds
Acenaphthoquinone: Similar in structure but with different functional groups and reactivity.
1,4-Diphenylbutadiene: A precursor in the synthesis of 1,4-Diphenyltriphenylene-2,3-dione.
Triphenylene: The core structure without the phenyl and ketone substitutions.
Uniqueness
This compound stands out due to its unique combination of phenyl groups and ketone functionalities, which impart distinct chemical and physical properties
Properties
CAS No. |
88195-12-4 |
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Molecular Formula |
C30H18O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,4-diphenyltriphenylene-2,3-dione |
InChI |
InChI=1S/C30H18O2/c31-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(30(29)32)20-13-5-2-6-14-20/h1-18H |
InChI Key |
CSWQWSNJYXWKFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C(C(=O)C2=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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